Alpinetin

Vue d'ensemble

Description

Alpinetin is a natural flavonoid that is found in many widely used medicinal plants and has been frequently applied in Chinese patent drugs . It is a member of flavonoids and is a natural product found in Boesenbergia rotunda, Alpinia pinnanensis, and other organisms .

Molecular Structure Analysis

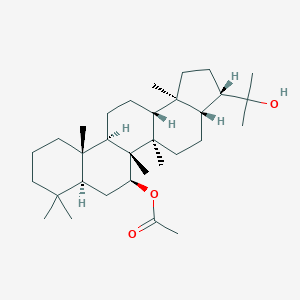

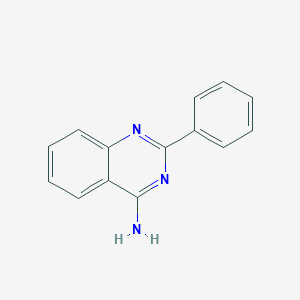

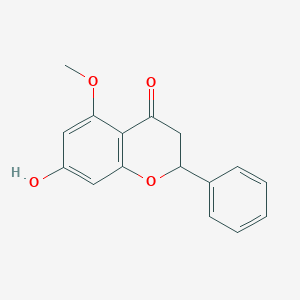

Alpinetin has a molecular formula of C16H14O4 . It is an ether and a member of flavonoids .

Physical And Chemical Properties Analysis

Applications De Recherche Scientifique

Antitumor Activity

Alpinetin has been found to exhibit significant antitumor properties against a wide variety of human carcinoma cell lines . It has been reported to improve the sensitivity of drug-resistant lung cancer cells to cis-diammined dichloridoplatium .

Anti-Inflammatory Properties

Alpinetin has been shown to possess anti-inflammatory properties . This makes it a potential candidate for the treatment of diseases where inflammation plays a key role.

Hepatoprotective Effects

Alpinetin has been found to have hepatoprotective effects . This suggests that it could be used in the treatment of liver diseases or liver injury .

Cardiovascular Protective Effects

Alpinetin has been reported to have cardiovascular protective effects . This suggests that it could be beneficial in the treatment or prevention of cardiovascular diseases.

Lung Protective Effects

Alpinetin has been found to have lung protective effects . This suggests that it could be beneficial in the treatment or prevention of lung diseases.

Antibacterial and Antiviral Properties

Alpinetin has been found to have both antibacterial and antiviral properties . This suggests that it could be used in the treatment of various bacterial and viral infections.

Neuroprotective Properties

Alpinetin has been reported to have neuroprotective properties . This suggests that it could be beneficial in the treatment or prevention of various neurological disorders.

Antioxidant Properties

Alpinetin has been found to have antioxidant properties . This suggests that it could be used to combat oxidative stress, which is implicated in various diseases.

Mécanisme D'action

Alpinetin, also known as 7-hydroxy-5-methoxy-2-phenyl-2,3-dihydrochromen-4-one, is a natural flavonoid found in many medicinal plants. It has been recognized for its broad range of pharmacological activities .

Target of Action

Alpinetin has been found to target the uridine-cytidine kinase 2 (UCK2) enzyme, which plays a crucial role in gene synthesis . It also interacts with Peroxisome proliferator-activated receptor gamma (PPAR-γ) and Nuclear factor erythroid 2–related factor 2 (Nrf2), which are involved in anti-inflammatory and antioxidant responses respectively .

Mode of Action

Alpinetin interacts with its targets, leading to various changes in cellular processes. For instance, it induces p53-dependent mitochondrial apoptosis in HT-29 cells when it targets UCK2 . It also inhibits the expression of Toll-like receptor 4 (TLR4), which plays a key role in innate immunity .

Biochemical Pathways

Alpinetin affects multiple signaling pathways, contributing to its diverse pharmacological activities. It has been reported to regulate pathways involved in inflammation, tumor growth, and oxidative stress . For instance, it has been shown to inhibit the NF-κB/MAPK signaling pathway, which plays a crucial role in inflammation and cancer .

Pharmacokinetics

Pharmacokinetic studies have shown that alpinetin may have poor oral bioavailability due to its extensive glucuronidation . This means that after oral administration, a significant portion of alpinetin is metabolized and excreted, reducing the amount that reaches systemic circulation. It has been found to be rapidly absorbed after oral administration, with an absolute bioavailability of about 151% .

Result of Action

The interaction of alpinetin with its targets and the subsequent changes in biochemical pathways result in a wide range of effects at the molecular and cellular levels. These include anti-tumor, anti-inflammatory, hepatoprotective, cardiovascular protective, lung protective, antibacterial, antiviral, and neuroprotective effects .

Action Environment

The action, efficacy, and stability of alpinetin can be influenced by various environmental factors For instance, the bioavailability of alpinetin can be affected by factors such as diet and the presence of other compounds that can interfere with its absorption or metabolism.

Safety and Hazards

Propriétés

IUPAC Name |

7-hydroxy-5-methoxy-2-phenyl-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c1-19-14-7-11(17)8-15-16(14)12(18)9-13(20-15)10-5-3-2-4-6-10/h2-8,13,17H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQQCWVDPMPFUGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1C(=O)CC(O2)C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30398801 | |

| Record name | Alpinetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30398801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Hydroxy-5-methoxy-2-phenylchroman-4-one | |

CAS RN |

1090-65-9 | |

| Record name | Alpinetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30398801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does alpinetin exert its anti-tumor effects?

A1: Alpinetin has been shown to inhibit tumor growth through various mechanisms, including:

- Inducing apoptosis: Alpinetin promotes apoptosis in several cancer cell lines, including gastric, lung, and breast cancer. This is achieved through the activation of the mitochondrial pathway, involving mitochondrial membrane potential disruption, cytochrome c release, and caspase activation. [, , ]

- Cell cycle arrest: Alpinetin induces cell cycle arrest at the G0/G1 phase in hepatoma cells and the G2/M phase in gastric cancer cells, thereby inhibiting proliferation. [, ]

- Inhibiting proliferation and metastasis: Alpinetin suppresses cell proliferation and metastasis in osteosarcoma by inhibiting the PI3K/AKT and ERK pathways, crucial signaling pathways involved in cell growth and survival. []

- Sensitizing drug-resistant cancer cells: In lung cancer, alpinetin enhances the sensitivity of drug-resistant cells to cisplatin, potentially by influencing mitochondria and the PI3K/Akt pathway. [, ]

Q2: What are the effects of alpinetin on inflammation?

A2: Alpinetin exhibits anti-inflammatory properties through several mechanisms:

- Modulating inflammatory cytokines: Alpinetin reduces the production of pro-inflammatory cytokines like TNF-α, IL-6, and MCP-1 in models of inflammatory bowel disease and atherosclerosis. [, ]

- Activating the Nrf2 pathway: This activation leads to the upregulation of antioxidant enzymes like glutathione and thioredoxin, effectively reducing oxidative stress and inflammation. []

- Inhibiting NF-κB activation: Alpinetin blocks NF-κB activation in macrophages and colorectal cells, suppressing the inflammatory cascade. This effect is potentially mediated by the pregnane X receptor (PXR). []

- Suppressing T lymphocyte activation: Alpinetin can suppress ConA-induced murine splenocyte proliferation, Th1/Th2 cytokines production, and CD4+ T-cell populations, indicating a potential for immunosuppressive activity. []

Q3: How does alpinetin impact bone health?

A3: Research suggests that alpinetin may have a protective effect on bone health:

- Inhibiting osteoclastogenesis: Alpinetin inhibits RANKL-induced osteoclastogenesis, the process of bone resorption by osteoclasts. This effect is linked to the modulation of NFATc1, a key transcription factor involved in osteoclast differentiation. []

- Alleviating bone loss: Alpinetin treatment in mice has shown to alleviate ovariectomy-induced bone loss, suggesting a potential therapeutic role in postmenopausal osteoporosis. []

Q4: What is the role of alpinetin in cardiovascular health?

A4: Alpinetin demonstrates several beneficial effects on the cardiovascular system:

- Vasorelaxant effects: Alpinetin induces relaxation of rat mesenteric arteries through both endothelium-dependent and -independent mechanisms. The endothelium-dependent relaxation is likely mediated by nitric oxide, while the endothelium-independent relaxation might involve the inhibition of Ca2+ influx and intracellular Ca2+ release. []

- Protecting against myocardial cell apoptosis: Alpinetin protects rat myocardial cells against apoptosis induced by serum deprivation. This protective effect is linked to the activation of δ opioid receptors and the downstream PKC/ERK signaling pathway. []

Q5: What is the chemical structure of alpinetin?

A5: Alpinetin is a flavonoid with the IUPAC name:

Q6: What is the molecular formula and weight of alpinetin?

A6: The molecular formula of alpinetin is C16H12O4, and its molecular weight is 268.26 g/mol.

Q7: Is there spectroscopic data available for alpinetin?

A7: Yes, several studies have utilized spectroscopic techniques to characterize alpinetin and its interactions:

- NMR Spectroscopy: 1H-NMR and 13C-NMR have been used to confirm the structure of alpinetin. []

- UV-Vis Spectroscopy: This technique has been employed to study the interaction of alpinetin with proteins like human serum albumin (HSA) and bovine serum albumin (BSA). The results suggest that alpinetin quenches the intrinsic fluorescence of these proteins, indicating binding interactions. [, ]

- Fluorescence Spectroscopy: This technique has been used extensively to characterize the binding of alpinetin to various proteins. The studies provide information on binding constants, binding sites, and the nature of binding forces involved. [, , , ]

Q8: What is known about the absorption, distribution, metabolism, and excretion of alpinetin?

A8: Pharmacokinetic studies indicate:

- Extensive Glucuronidation: Alpinetin undergoes extensive glucuronidation, primarily by UGT1A1, UGT1A3, UGT1A9, and UGT2B15 enzymes, in the liver and intestines, which might contribute to its low oral bioavailability. [, , ]

- Metabolite Identification: Studies in rats have identified various metabolites of alpinetin in plasma, urine, bile, and feces after oral administration. These metabolites include glucuronide conjugates and phenolic acids, suggesting multiple metabolic pathways. []

- Species Differences in Glucuronidation: Glucuronidation activity of alpinetin varies across species, with human liver microsomes showing the highest intrinsic clearance, followed by dog, rat, and mice liver microsomes. This information is valuable for selecting appropriate animal models for pre-clinical pharmacokinetic studies. []

Q9: What in vitro models have been used to study alpinetin's effects?

A9: Various cell lines have been utilized, including:

- Cancer cell lines: Human gastric cancer cells (e.g., SGC7901, BGC823), [] lung cancer cells (e.g., A549, SK-MES-1), [, ] breast cancer cells, [] hepatoma cells (e.g., HepG2), [] pancreatic cancer cells (e.g., BxPC-3), [] and ovarian cancer cells (e.g., SKOV3). []

- Macrophages: RAW264.7 cells have been used to study alpinetin's anti-inflammatory effects and its impact on IL-6 expression and methylation. [, ]

- Endothelial cells: Human pulmonary microvascular endothelial cells (HPMECs) have been used to investigate alpinetin's protective effects against lung injury. []

- Rat aortic smooth muscle cells: These cells have been utilized to study the effects of alpinetin on vascular function, including its impact on cell proliferation, migration, and nitric oxide production. []

Q10: What are some of the key findings from in vivo studies on alpinetin?

A10: Animal models, primarily rodent models, have demonstrated:

- Attenuation of inflammatory diseases: Alpinetin reduced the severity of dextran sulfate sodium (DSS)-induced colitis in mice, a model of inflammatory bowel disease. [] It also attenuated atherosclerosis and macrophage infiltration in ApoE-deficient mice fed a high-fat diet. []

- Protection against organ injury: Alpinetin protected against pancreatitis-associated lung injury in a rat model, potentially by upregulating aquaporin-1 expression. [] It also showed protective effects in a rat model of chronic obstructive pulmonary disease (COPD), reducing inflammation, apoptosis, and fibrosis. []

- Alleviation of bone loss: Alpinetin treatment mitigated ovariectomy-induced bone loss in mice. []

Q11: What is known about the safety and toxicity profile of alpinetin?

A11: While alpinetin generally exhibits low systemic toxicity, further research is needed to fully understand its safety profile.

- Acute Toxicity: One study reported no toxic signs or deaths in rats after acute toxicity tests, suggesting a favorable safety profile. []

- Drug Interactions: Alpinetin has been shown to inhibit CYP3A4, CYP2C9, and CYP2E1 enzymes in vitro, indicating a potential for drug interactions with medications metabolized by these enzymes. Further in vivo studies are needed to confirm these interactions. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Hydron;4-[1-hydroxy-2-(1-phenoxypropan-2-ylamino)propyl]phenol;chloride](/img/structure/B85515.png)